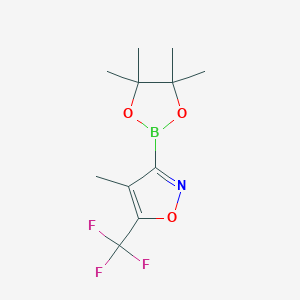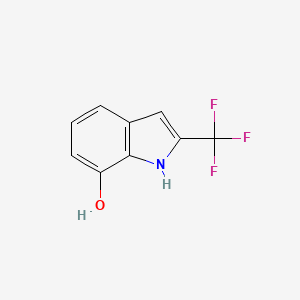![molecular formula C11H9ClN2O B13127030 (6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)
(6-Chloro-[2,4'-bipyridin]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-chloro-2,4’-bipyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol may involve large-scale chlorination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a bipyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloro-[2,4’-bipyridin]-4-carboxylic acid.
Reduction: Formation of 6-chloro-[2,4’-bipyridin]-4-ylmethane.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming complexes that can interfere with enzymatic activities or cellular processes. The presence of the chlorine atom and hydroxymethyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-[3,4’-bipyridin]-2-yl)methanol: Another chlorinated bipyridine derivative with similar properties but different substitution patterns.
(6-Chloro-2-pyridinyl)methanol: A simpler structure with only one pyridine ring, used in similar applications.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(2-chloro-6-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-6,15H,7H2 |
InChI Key |
CZHMTJNTVXWIPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



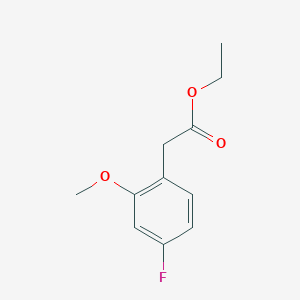
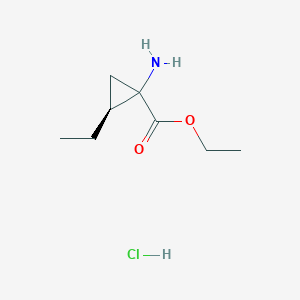
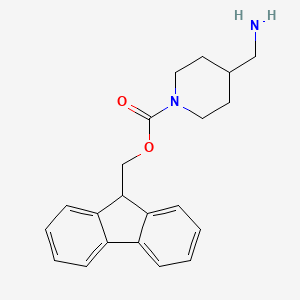
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
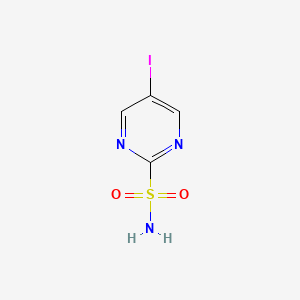
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
